![molecular formula C34H37FN2O6 B565957 Atorvastatin Lactam Methyl Ester CAS No. 1795790-02-1](/img/structure/B565957.png)
Atorvastatin Lactam Methyl Ester
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Description
Atorvastatin Lactam Methyl Ester is a methyl esterified derivative of Atorvastatin . Atorvastatin is a lipid-lowering drug that is widely used in the treatment of cardiovascular diseases . It is used together with a proper diet to lower cholesterol and triglyceride levels in the blood .
Synthesis Analysis
The synthesis of Atorvastatin involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . A concise and convergent synthesis of Atorvastatin has been presented based on an Ugi reaction, which shortens the current synthetic route and is advantageous over the published syntheses .Molecular Structure Analysis
Atorvastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . By preventing the conversion of HMG-CoA to mevalonate, statin medications decrease cholesterol production in the liver .Chemical Reactions Analysis
Atorvastatin inhibits the 9-cis-RA-induced Gal4 reporter activity more strongly than Atorvastatin . The main retrosynthetic scheme of the Atorvastatin synthesis focuses on the assembly of its five different substituents on a pyrrole hub .Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOMPIJVFEMSM-VNPSQQOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin Lactam Methyl Ester |
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